molecular formula C22H16ClIN2O4 B11535228 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11535228
M. Wt: 534.7 g/mol
InChI Key: IVKKFXJWFXTUQL-DHRITJCHSA-N
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Description

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate: is a chemical compound with the following structure:

C22H15ClINO3\text{C}_{22}\text{H}_{15}\text{ClINO}_3C22​H15​ClINO3​

. It belongs to the class of organic compounds known as benzoic acid esters. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic route for this compound involves the reaction of 2-iodobenzoic acid with 4-chlorophenoxyacetyl hydrazine under appropriate conditions. Industrial production methods may vary, but the key steps remain consistent.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The products formed depend on the specific reaction conditions. For example, reduction may yield the corresponding alcohol, while halogenation leads to substitution products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Explored for pharmacological properties, such as antimicrobial or anticancer effects.

    Industry: May find applications in materials science or as intermediates for other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16ClIN2O4

Molecular Weight

534.7 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C22H16ClIN2O4/c23-16-7-11-17(12-8-16)29-14-21(27)26-25-13-15-5-9-18(10-6-15)30-22(28)19-3-1-2-4-20(19)24/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

IVKKFXJWFXTUQL-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)I

Origin of Product

United States

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